molecular formula C22H26N2O5S B12161001 N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-4-(prop-2-en-1-yloxy)benzamide

N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-4-(prop-2-en-1-yloxy)benzamide

Cat. No.: B12161001
M. Wt: 430.5 g/mol
InChI Key: YTZXSLQXXOLYKZ-UHFFFAOYSA-N
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Description

N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-4-(prop-2-en-1-yloxy)benzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a morpholine ring substituted with dimethyl groups, a sulfonyl group, and a benzamide moiety linked through a prop-2-en-1-yloxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-4-(prop-2-en-1-yloxy)benzamide typically involves multiple steps, including the formation of the morpholine ring, sulfonylation, and subsequent coupling with benzamide. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-4-(prop-2-en-1-yloxy)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-4-(prop-2-en-1-yloxy)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-4-(prop-2-en-1-yloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biochemical pathways, leading to desired therapeutic effects. The exact pathways and targets depend on the specific application and context of use .

Properties

Molecular Formula

C22H26N2O5S

Molecular Weight

430.5 g/mol

IUPAC Name

N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]-4-prop-2-enoxybenzamide

InChI

InChI=1S/C22H26N2O5S/c1-4-13-28-20-9-5-18(6-10-20)22(25)23-19-7-11-21(12-8-19)30(26,27)24-14-16(2)29-17(3)15-24/h4-12,16-17H,1,13-15H2,2-3H3,(H,23,25)

InChI Key

YTZXSLQXXOLYKZ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OCC=C

Origin of Product

United States

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